molecular formula C22H40O2 B1617545 Butyl octadeca-9,12-dienoate CAS No. 2634-45-9

Butyl octadeca-9,12-dienoate

Cat. No.: B1617545
CAS No.: 2634-45-9
M. Wt: 336.6 g/mol
InChI Key: SVGGKWILBMPIJV-UTJQPWESSA-N
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Description

It is a long-chain fatty acid ester with the molecular formula C22H40O2 and a molecular weight of 336.5518 . This compound is characterized by the presence of two double bonds in the 9th and 12th positions of the octadecadienoic acid chain, which are in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl octadeca-9,12-dienoate can be synthesized through the esterification of octadecadienoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of butanol, allowing the water formed during the reaction to be continuously removed .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst .

Chemical Reactions Analysis

Types of Reactions

Butyl octadeca-9,12-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

Butyl octadeca-9,12-dienoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of butyl octadeca-9,12-dienoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific double bond positions and cis configuration, which confer distinct chemical and physical properties compared to other similar esters.

Properties

CAS No.

2634-45-9

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

butyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C22H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h9-10,12-13H,3-8,11,14-21H2,1-2H3/b10-9-,13-12-

InChI Key

SVGGKWILBMPIJV-UTJQPWESSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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